molecular formula C10H12N2O2S B15261205 [5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol

[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol

Cat. No.: B15261205
M. Wt: 224.28 g/mol
InChI Key: HZMOOZGXZXSUJY-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol typically involves the annulation of a pyridine ring to a thiazole ring. This can be achieved through various synthetic techniques, including the use of thiazole or thiazolidine derivatives followed by pyridine annulation . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the fused bicyclic scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole and pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, which share the same fused bicyclic scaffold. Examples include:

  • Thiazolo[4,5-b]pyridines
  • Thiazolo[5,4-c]pyridines

Uniqueness

The uniqueness of [5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol

InChI

InChI=1S/C10H12N2O2S/c1-5-7(3-13)6(2)11-10-9(5)8(4-14)12-15-10/h13-14H,3-4H2,1-2H3

InChI Key

HZMOOZGXZXSUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)CO)C)CO

Origin of Product

United States

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